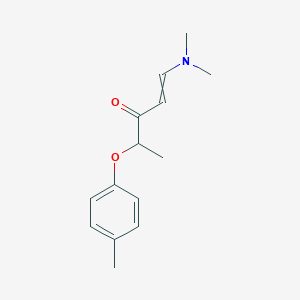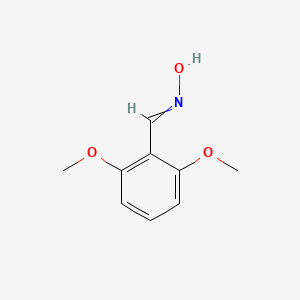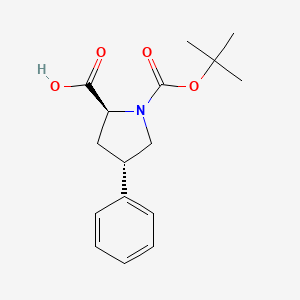![molecular formula C14H10O4 B1334045 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid CAS No. 24351-54-0](/img/structure/B1334045.png)
2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid is a chemical compound with the molecular formula C14H10O4 . It has a molecular weight of 242.23 g/mol . The compound is also known by several synonyms, including 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid and 3’,4’-(methylenedioxy)-2-biphenylcarboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid consists of a 1,3-benzodioxole ring system attached to a benzoic acid group . The InChIKey of the compound is PEOCCFXRLGYKBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.23 g/mol and a computed XLogP3 value of 2.7 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has a rotatable bond count of 2 and a topological polar surface area of 55.8 Ų .Applications De Recherche Scientifique
Cyclooxygenase (COX) Inhibition
This compound has been evaluated for its potential as a COX inhibitor. COX enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Benzodioxole derivatives have shown activity against both COX1 and COX2 enzymes, with certain compounds exhibiting potent inhibitory effects . This suggests that 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid could be a candidate for developing new anti-inflammatory drugs.
Cytotoxicity Against Cancer Cells
Research has indicated that benzodioxole derivatives can exhibit cytotoxic activity against cancer cell lines, such as cervical carcinoma cells (HeLa). This implies that these compounds, including 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, could be explored further for their potential use in cancer therapy .
Flavouring Substance
Although not directly related to 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, benzodioxole compounds have been assessed for use as flavouring substances in food. This application highlights the versatility of the benzodioxole moiety and its potential inclusion in food additives .
α-Amylase Enzyme Inhibition
Benzodioxole derivatives have been studied for their interaction with the α-amylase enzyme, which plays a role in carbohydrate metabolism. Molecular docking studies suggest that these compounds could influence the activity of α-amylase, indicating potential applications in managing diabetes or obesity .
Synthesis of Novel Compounds
The benzodioxole structure is a key component in the synthesis of various novel compounds. Its presence in a compound can significantly alter the chemical properties and biological activity, leading to the creation of new molecules with potential therapeutic applications .
Chemo-Informatic Properties
The chemo-informatic properties of benzodioxole derivatives, including 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, are of interest in the field of drug discovery. These properties can inform the drug design process, helping to predict the behavior of these compounds in biological systems .
Mécanisme D'action
Target of Action
Related compounds have shown activity against various cancer cell lines . The compound’s targets likely play a crucial role in cellular processes such as cell cycle progression and apoptosis .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential anticancer activity, it may impact pathways related to cell cycle regulation and apoptosis . The downstream effects of these disruptions could include halted cell proliferation and induced cell death.
Result of Action
Related compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially making it a valuable tool in cancer treatment.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCCFXRLGYKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373482 |
Source


|
| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid | |
CAS RN |
24351-54-0 |
Source


|
| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)


![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)









